molecular formula C13H24N2O2 B061070 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine CAS No. 179557-01-8

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine

Cat. No. B061070
M. Wt: 240.34 g/mol
InChI Key: GERLYNRROAQLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877968B2

Procedure details

1 g (5 mmol) of tert-butyl 4-oxopiperidine-1-carboxylate is dissolved in 40 mL of ethanol with 10% of acetic acid. 0.28 mL (4.2 mmol) of cyclopropylamine is added. After 30 minutes, 0.53 g (36 mmol) of NaBH3CN is added and the reaction medium is stirred for one hour at room temperature. The reaction is stopped by addition of aqueous ammonia solution and the organic products are then extracted with ethyl acetate. The organic phase is dried and then evaporated. The crude product obtained is chromatographed on silica gel (eluent: 55/45 heptane/ethyl acetate). 0.8 g of tert-butyl 4-cyclopropylamino-piperidine-1-carboxylate in the form of a colourless oil is obtained in a yield of 79%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[CH:15]1([NH2:18])[CH2:17][CH2:16]1.[BH3-]C#N.[Na+].N>C(O)C.C(O)(=O)C>[CH:15]1([NH:18][CH:2]2[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]2)[CH2:17][CH2:16]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
C1(CC1)N
Step Three
Name
Quantity
0.53 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction medium is stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic products are then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel (eluent: 55/45 heptane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)NC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.